Cas no 862974-65-0 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a fluorophenyl group and linked to a chlorothiophene-thiazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents due to its electron-rich aromatic systems and halogenated substituents. The presence of both fluorine and chlorine atoms enhances its binding affinity and metabolic stability, making it a candidate for further pharmacological exploration. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The compound’s well-defined molecular architecture supports precise targeting in drug discovery applications.
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine structure
862974-65-0 structure
商品名:N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine
CAS番号:862974-65-0
MF:C14H7ClFN3S3
メガワット:367.87188076973
CID:6028367
PubChem ID:7109954

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

    • N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine
    • N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzo[d]thiazol-2-amine
    • 2-Benzothiazolamine, N-[4-(5-chloro-2-thienyl)-2-thiazolyl]-4-fluoro-
    • N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
    • F0646-1614
    • AKOS024591024
    • 862974-65-0
    • SBI-0211926.0001
    • AB00670828-01
    • インチ: 1S/C14H7ClFN3S3/c15-11-5-4-9(21-11)8-6-20-13(17-8)19-14-18-12-7(16)2-1-3-10(12)22-14/h1-6H,(H,17,18,19)
    • InChIKey: LAHKACHHQPQUDO-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=CC(F)=C2N=C1NC1=NC(C2SC(Cl)=CC=2)=CS1

計算された属性

  • せいみつぶんしりょう: 366.9474666g/mol
  • どういたいしつりょう: 366.9474666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.1

じっけんとくせい

  • 密度みつど: 1.628±0.06 g/cm3(Predicted)
  • ふってん: 535.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): 1.22±0.10(Predicted)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0646-1614-40mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0646-1614-75mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0646-1614-10μmol
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0646-1614-20μmol
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0646-1614-15mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0646-1614-5μmol
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0646-1614-2mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0646-1614-20mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0646-1614-3mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0646-1614-50mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
862974-65-0 90%+
50mg
$160.0 2023-05-17

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine 関連文献

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amineに関する追加情報

N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-Amine: A Comprehensive Overview

The compound with CAS number 862974-65-0, known as N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a benzothiazole core, a thiazole moiety, and a chlorothiophene substituent. The presence of these functional groups makes it a versatile compound with unique electronic and optical properties.

Recent studies have highlighted the importance of such heterocyclic compounds in the development of advanced materials. For instance, researchers have explored the use of benzothiazole derivatives in the creation of efficient organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of the 5-chlorothiophen group in this compound adds an additional layer of functionality, enhancing its electron-withdrawing properties and improving its compatibility with other organic semiconductors.

The synthesis of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-based compounds has been optimized through various methodologies. One notable approach involves the use of click chemistry principles to facilitate the formation of stable carbon-sulfur bonds. This method not only enhances the yield but also ensures high purity, making it suitable for large-scale production.

In terms of applications, this compound has shown promise in the field of biotechnology. Its ability to act as a fluorescent probe for detecting specific biomolecules has been demonstrated in recent experiments. The fluorogenic properties of this compound are attributed to its unique conjugation pattern, which allows for efficient energy transfer and minimal background interference.

Furthermore, the integration of this compound into polymer matrices has been explored for developing advanced sensors. Its sensitivity to environmental changes, such as temperature and pH levels, makes it an ideal candidate for real-time monitoring systems. Researchers have also investigated its potential as a building block for creating supramolecular assemblies, which could find applications in drug delivery systems and catalysis.

Despite its numerous advantages, the practical implementation of this compound faces certain challenges. One critical aspect is its stability under harsh conditions, particularly in high-humidity environments. Ongoing research is focused on modifying its structure to enhance its durability without compromising its inherent properties.

In conclusion, the compound with CAS number 862974-65-0 represents a cutting-edge advancement in organic chemistry. Its diverse applications span across electronics, biotechnology, and materials science, making it a subject of intense interest for both academic and industrial researchers. As new insights into its properties continue to emerge, this compound is poised to play a pivotal role in shaping future technological innovations.

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